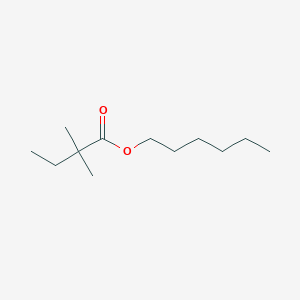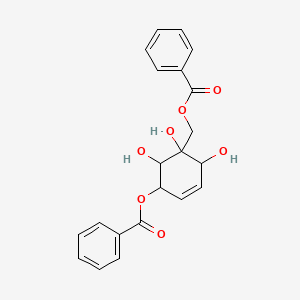
(+)-Zeylenol
Vue d'ensemble
Description
(+)-Zeylenol is a naturally occurring sesquiterpenoid compound known for its unique chemical structure and biological activities. It is primarily isolated from the roots of the plant Curcuma zedoaria, commonly known as white turmeric. This compound has garnered significant attention due to its potential therapeutic properties and diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Zeylenol involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and purification steps. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process. The final product is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Curcuma zedoaria. The extraction process includes grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then subjected to further purification steps, including column chromatography and recrystallization, to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Zeylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound to its alcohol derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
(+)-Zeylenol has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the synthesis of complex molecules and natural products.
Biology: It exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities, making it a potential candidate for developing new therapeutic agents.
Medicine: this compound has shown promising anticancer properties, particularly against certain types of cancer cells, and is being investigated for its potential use in cancer treatment.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (+)-Zeylenol involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression. By inhibiting these pathways, this compound exerts its anti-inflammatory and anticancer effects. Additionally, it interacts with cellular enzymes and receptors, leading to the modulation of cellular processes and gene expression.
Comparaison Avec Des Composés Similaires
(+)-Zeylenol is structurally similar to other sesquiterpenoids, such as curcumin and ar-turmerone, which are also derived from Curcuma species. this compound is unique due to its distinct chemical structure and specific biological activities. Unlike curcumin, which is well-known for its anti-inflammatory and antioxidant properties, this compound exhibits a broader spectrum of biological activities, including potent anticancer effects.
List of Similar Compounds
- Curcumin
- Ar-turmerone
- Bisabolol
- Farnesol
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
(5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCUZBLYCWUTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Zeylenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113532-12-0 | |
| Record name | (+)-Zeylenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 133 °C | |
| Record name | (+)-Zeylenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


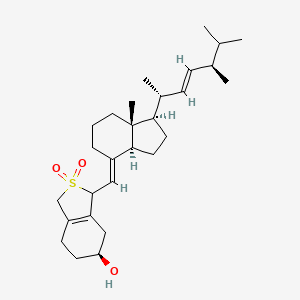
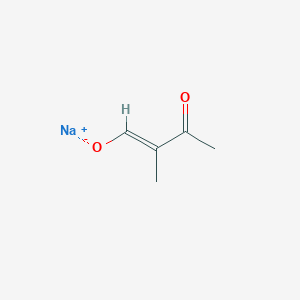
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)
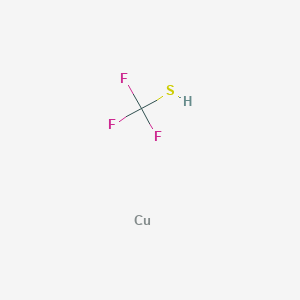

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
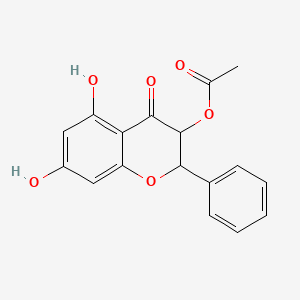
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
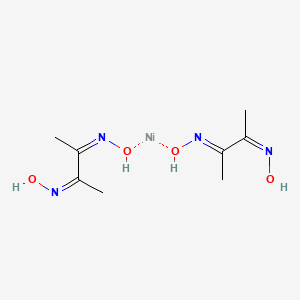
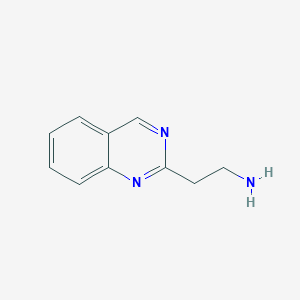
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
